molecular formula C11H10N2O3S2 B5676897 2-[(2-thienylsulfonyl)amino]benzamide CAS No. 6149-83-3

2-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B5676897
CAS RN: 6149-83-3
M. Wt: 282.3 g/mol
InChI Key: SYGBSAICVVBUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves advanced organic synthesis techniques, including nucleophilic aromatic substitution and condensation reactions. For instance, the synthesis of structurally related 1-arylsulfonyl indoline-benzamides demonstrates the complexity and precision required in constructing such molecules, with these compounds showing significant biological activity against a range of cancer cells (Mei-Jung Lai et al., 2019). Similarly, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides reveals a meticulous approach to achieve potent class III antiarrhythmic activity (J. Ellingboe et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds like 2-[(2-thienylsulfonyl)amino]benzamide is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT). For example, the structure and docking studies of N-((4-aminophenyl)sulfonyl)benzamide provided insights into its reactivity and interaction with biological targets (A. FazilathBasha et al., 2021). Such analyses are crucial for understanding the bioactive nature and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving 2-[(2-thienylsulfonyl)amino]benzamide derivatives can lead to a variety of products with diverse properties. The N-radical initiated aminosulfonylation of unactivated C(sp3)-H bonds through insertion of sulfur dioxide is a notable reaction, showcasing the reactivity and versatility of sulfonyl-containing compounds (Yuewen Li et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are often influenced by their molecular structure. Polymers derived from related chemical structures exhibit high thermal stability and solubility in aprotic polar solvents, as seen in the synthesis and characterization of polyamides and poly(amide-imide)s (A. Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, and the ability to undergo various chemical transformations, are central to the utility of 2-[(2-thienylsulfonyl)amino]benzamide derivatives in synthetic chemistry and drug design. The facile copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates exemplifies the innovative approaches used to access bioactive molecules with sulfonyl groups (W. Dong et al., 2021).

Scientific Research Applications

1. Antitubulin and Antiproliferative Activities

Benzamides, including compounds similar to 2-[(2-thienylsulfonyl)amino]benzamide, have been explored for their antitubulin activities. One such benzamide, 1-arylsulfonyl indoline-based benzamide, has demonstrated significant antitubulin inhibition and antiproliferative activity against various cancer cells, including multidrug-resistant lines (Lai et al., 2019).

2. Caspase Inhibition

Benzamide derivatives of aspartic acid, which are structurally related to 2-[(2-thienylsulfonyl)amino]benzamide, have been claimed to inhibit cell death by functioning as caspase inhibitors. These compounds are potentially useful in conditions where cell death results from various causes, including trauma and neurodegenerative disorders (WO Cytovia, 2001).

3. Synthesis of Heparin Saccharides

Derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside with various protecting groups, including benzoyl and benzylsulfonyl (structurally similar to 2-[(2-thienylsulfonyl)amino]benzamide), have been synthesized for use as starting materials in the production of disaccharides (Wyss & Kiss, 1975).

4. Class III Antiarrhythmic Activity

Substituted 4-[(methylsulfonyl)amino]benzamides, which are closely related to 2-[(2-thienylsulfonyl)amino]benzamide, have been synthesized and identified to possess potent Class III antiarrhythmic activity. These compounds significantly prolong the action potential duration without affecting conduction (Ellingboe et al., 1992).

5. VEGF Receptor-2 Inhibition

Benzamides, such as 2-[(2-thienylsulfonyl)amino]benzamide, have been investigated for their role in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical in cancer treatment. One such compound demonstrated both excellent kinase selectivity and in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

6. Water Purification and Desalination

Poly sulphonyl amino benzamide (PSAB) and its derivatives have been synthesized and used in polysulfone composite membranes for water purification, emphasizing sea water desalination. These membranes displayed significant salt rejection and are promising for water treatment applications (Padaki et al., 2012).

Safety and Hazards

The safety and hazards associated with “2-[(2-thienylsulfonyl)amino]benzamide” are not available in the current data. Safety data sheets (SDS) provide information on the potential hazards of a chemical substance, including physical, health, and environmental hazards .

properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-11(14)8-4-1-2-5-9(8)13-18(15,16)10-6-3-7-17-10/h1-7,13H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGBSAICVVBUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977058
Record name 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Thiophen-2-ylsulfonyl)amino]benzamide

CAS RN

6149-83-3
Record name 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-thienylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-thienylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-thienylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-thienylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-thienylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-thienylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.